molecular formula C31H36N4O7S B557010 Fmoc-D-Arg(Mtr)-OH CAS No. 120075-24-3

Fmoc-D-Arg(Mtr)-OH

Cat. No. B557010
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-AREMUKBSSA-N
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Description

Fmoc-D-Arg(Mtr)-OH, also known as Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine, is a compound used in peptide synthesis . It has an empirical formula of C31H36N4O7S and a molecular weight of 608.71 .


Molecular Structure Analysis

Fmoc-D-Arg(Mtr)-OH contains a total of 82 bonds, including 46 non-H bonds, 23 multiple bonds, 13 rotatable bonds, 5 double bonds, and 18 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

Fmoc-D-Arg(Mtr)-OH is a white powder used in peptide synthesis. It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Peptide Synthesis :

    • It has been used in the efficient synthesis of bioactive peptides like bradykinin, where a combination of Arg(Mtr) at specific positions resulted in a higher yield of the peptide (Stephenson, Plieger, & Harding, 2011).
    • In the synthesis of reactive peptide crosslinkers for tissue engineering applications, Fmoc-Lys(Mtt)-OH and other Fmoc-protected amino acids were utilized to create peptides with reactive groups (He & Jabbari, 2006).
  • Biomaterial Development :

    • Fmoc-protected amino acids, including Arg variants, are used in the creation of extracellular matrix-mimetic scaffolds for cell culture, where they mimic integrin-binding peptides of fibronectin (Liyanage et al., 2015).
    • They are also involved in the development of nanoassembly-incorporated antibacterial composite materials, utilizing their self-assembling properties for biomedical applications (Schnaider et al., 2019).
  • Hydrogel Formation :

    • Fmoc-protected amino acids like Fmoc-Phe-OH have been used to form hydrogels, which can stabilize fluorescent silver nanoclusters, showcasing the potential for creating advanced materials with specific functional properties (Roy & Banerjee, 2011).
  • Oligoribonucleotide Synthesis :

    • The Fmoc group, a common protecting group in amino acid synthesis, is also used in the synthesis of oligoribonucleotides, indicating its versatility in various biochemical syntheses (Lehmann et al., 1989).

properties

IUPAC Name

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Mtr)-OH

CAS RN

120075-24-3
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Samson, J Rozenski, B Samyn, A Van Aerschot… - Journal of Biological …, 1997 - ASBMB
A random pentapeptide library composed of 14 D-amino acids, including two unusual amino acids, thus representing 537,824 different peptide sequences anchored on polystyrene …
Number of citations: 25 www.jbc.org
BJ Egner, M Bradley - Tetrahedron, 1997 - Elsevier
A method of solid phase reaction analysis is described using an in situ cleavage process (TFA vapour) followed by MALDI-TOF MS analysis. The process is demonstrated by the solid …
Number of citations: 34 www.sciencedirect.com

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